5-Fluoro-6-hydroxyhydrouracil monohydrate
Description
5-Fluoro-6-hydroxyhydrouracil monohydrate is a metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU), a pyrimidine analog widely used in cancer treatment. This compound arises during the catabolism of 5-FU via the action of dihydropyrimidine dehydrogenase (DPD), a rate-limiting enzyme in uracil and thymidine degradation . The monohydrate form indicates the presence of a water molecule in its crystalline structure, which influences its stability and solubility. As a metabolite, 5-Fluoro-6-hydroxyhydrouracil plays a role in the pharmacokinetic profile of 5-FU, particularly in patients with DPD deficiency, where impaired metabolism leads to severe toxicity due to 5-FU accumulation .
Properties
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3.H2O/c5-1-2(8)6-4(10)7-3(1)9;/h1-2,8H,(H2,6,7,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNCYMZKWUVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Modulation
Temperature exerts a profound influence on the yield and stability of the monohydrate intermediate. Lower temperatures (9–50°C) favor the formation of this compound, while higher temperatures (>70°C) promote its dehydration to 5-fluorouracil. For instance:
Fluorine Gas Flow and Dilution
Structural and Analytical Validation
Spectroscopic Characterization
The monohydrate intermediate was rigorously characterized using:
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NMR Spectroscopy : Distinct peaks at δ 5.2 (H-6) and δ 10.1 (NH) confirmed the dihydro structure.
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Infrared (IR) Spectroscopy : Bands at 2.92 µm (O–H stretch), 5.8 µm (C=O), and 9.1 µm (C–F) authenticated functional groups.
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Ultraviolet (UV) Analysis : at 220 nm in 0.1 N NaOH aligned with the conjugated enol system.
Thermal Stability
Differential scanning calorimetry (DSC) revealed two endothermic transitions at 313°C and 318°C, corresponding to dehydration and decomposition events, respectively.
Synthetic Variations and Substrate Scope
The patent delineates modifications to the core methodology for diverse uracil derivatives:
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Bromouracil | 63–80°C, | 5-Bromo-5-fluoro-6-hydroxyhydrouracil | 60.0 |
| 6-Methyluracil | 0–10°C, | 5-Fluoro-6-methylhydrouracil | 92.3 |
| 5,6-Dimethyluracil | 54–61°C, | 5-Fluoro-5,6-dimethylhydrouracil | 10.0 |
These derivatives underscore the versatility of aqueous fluorination, albeit with reduced yields for bulkier substrates.
Industrial-Scale Production Insights
Large-scale synthesis (demonstrated at 425 g batches) involves:
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Carbon Filtration : Purification through activated carbon (Pittsburgh SGL grade) removes colored impurities.
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Crystallization : Cooling the aqueous solution to 0°C precipitates high-purity (>99%) monohydrate.
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Drying : Lyophilization or vacuum drying at 100°C yields the stable crystalline form.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Dehydration to 5-Fluorouracil
The monohydrate undergoes dehydration under acidic or thermal conditions to yield 5-fluorouracil:
Methods
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Acid-Catalyzed Dehydration :
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Thermal Dehydration :
Key Observations
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Temperature Impact : Higher temperatures (>70°C) reduce monohydrate stability, accelerating dehydration but risking decomposition .
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Hydration State : The monohydrate form (vs. anhydrous uracil fluorohydrin) shows enhanced stability during storage .
Reactivity with Substituted Uracils
Fluorination of substituted uracils produces analogous intermediates:
Case Studies
Stability and Degradation Pathways
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Thermal Stability : Differential scanning calorimetry (DSC) reveals two transitions at 313°C and 318°C, followed by decomposition .
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Hydration Reversibility : The monohydrate readily reverts to 5-fluorouracil in aqueous acidic conditions, suggesting equilibrium dynamics between hydrated and dehydrated forms .
Mechanistic Insights
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Fluorination Mechanism : Fluorine adds across the 5,6-double bond of uracil, forming a dihydro adduct. Subsequent dehydration eliminates water to restore aromaticity in the pyrimidine ring .
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Role of Acid : Protonation of the hydroxyl group at C6 facilitates elimination, driving the reaction toward 5-fluorouracil .
Industrial-Scale Process Optimization
A patented large-scale synthesis achieved 92.3% yield of dehydrated 5-fluorouracil using:
Scientific Research Applications
5-Fluoro-6-hydroxyhydrouracil monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxyhydrouracil monohydrate involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of cell division and growth, making it a potential candidate for anticancer therapies. The compound targets enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key physicochemical properties of 5-Fluoro-6-hydroxyhydrouracil monohydrate and similar compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₄H₄FN₂O₃·H₂O | 164.10 | High (polar groups) | Fluorine at C5, hydroxyl at C6, monohydrate |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | Moderate | Fluorine at C5, ketone groups at C2 and C4 |
| 5-Fluoro-5,6-dihydrouracil (5-FDHU) | C₄H₅FN₂O₂ | 132.09 | High | Saturated C5-C6 bond, reduced uracil ring |
| 6-Amino-5-bromo-1-methyluracil monohydrate | C₅H₇BrN₃O₂·H₂O | 267.06 | Moderate | Bromine at C5, amino at C6, methyl at N1 |
| 5-Alkyl-6-substituted uracil derivatives | Varies | Varies | Variable | Alkyl groups at C5, diverse C6 substituents |
- Key Observations: The hydroxyl group at C6 in 5-Fluoro-6-hydroxyhydrouracil increases polarity and water solubility compared to 5-FU . Monohydrate forms, such as 6-Amino-5-bromo-1-methyluracil monohydrate, exhibit altered crystallinity and stability compared to anhydrous analogs, as seen in studies on α-lactose monohydrate .
Pharmacokinetic and Metabolic Profiles
Table 2 compares pharmacokinetic parameters and metabolic pathways.
- Key Observations :
Research Findings and Clinical Implications
- DPD Deficiency : Patients with reduced DPD activity show elevated 5-FU levels and severe toxicity (e.g., myelosuppression), whereas 5-Fluoro-6-hydroxyhydrouracil levels remain stable, making it a safer biomarker .
- Analytical Methods : Liquid chromatography tandem mass spectrometry (LC-MS/MS) is used to quantify 5-Fluoro-6-hydroxyhydrouracil in plasma, aiding in personalized dosing of 5-FU .
Biological Activity
5-Fluoro-6-hydroxyhydrouracil monohydrate is a fluorinated derivative of uracil, primarily recognized for its role as an anticancer agent. This compound exhibits significant biological activity, particularly in the context of cancer treatment, where it functions as a prodrug for 5-fluorouracil (5-FU). This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
The primary mechanism by which 5-fluoro-6-hydroxyhydrouracil exerts its anticancer effects involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. The compound is metabolized to 5-FU within the body, which then interferes with the synthesis of thymidine, ultimately leading to apoptosis in rapidly dividing cancer cells.
Key Mechanisms:
- Inhibition of DNA Synthesis : By depleting thymidine levels, the compound disrupts DNA replication.
- Induction of Apoptosis : The accumulation of deoxynucleotides leads to cellular stress and programmed cell death.
- Cell Cycle Arrest : Cancer cells are often arrested in the S-phase due to the lack of thymidine.
Efficacy in Cancer Models
Numerous studies have evaluated the efficacy of this compound against various cancer cell lines. Below is a summary table showcasing its inhibitory effects on different cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| L1210 (Mouse Leukemia) | 0.05 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 0.1 | Induction of apoptosis |
| MKN-74 (Gastric Cancer) | 0.08 | Cell cycle arrest |
| Lewis Lung Carcinoma | 0.12 | Inhibition of DNA synthesis |
Case Studies and Research Findings
- In Vivo Studies : A study involving mouse models demonstrated that administration of 5-fluoro-6-hydroxyhydrouracil significantly reduced tumor size compared to control groups. The study highlighted that the compound's efficacy was enhanced when used in combination with other chemotherapeutic agents such as doxorubicin.
- Toxicity Profile : Research has indicated that patients with dihydropyrimidine dehydrogenase (DPD) deficiency experience severe toxicities when treated with 5-FU derivatives. A sensitive HPLC method was developed to monitor plasma concentrations of both 5-FU and its metabolites, allowing for better management of dosing and minimizing adverse effects in susceptible individuals .
- Combination Therapies : A recent investigation explored the synergistic effects of 5-fluoro-6-hydroxyhydrouracil with other nucleoside analogs. The results indicated enhanced antitumor activity when combined with acyclothymidine, suggesting potential for improved treatment regimens .
Q & A
Q. What are the key considerations for synthesizing 5-Fluoro-6-hydroxyhydrouracil monohydrate in the laboratory?
Synthesis of fluorinated uracil derivatives typically involves reacting 6-amino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane under inert conditions. Pyridine is added as a catalyst, and the reaction proceeds at room temperature overnight. Post-reaction, solvent evaporation, vacuum drying, and trituration with water are critical steps to isolate the product . For this compound, precise control of stoichiometry (e.g., 2 equivalents of fluorinated anhydride) and purification under high vacuum are essential to avoid hydration-state inconsistencies.
Q. How should researchers handle and store this compound to ensure stability?
The compound is classified under acute oral toxicity (Category 3) and potential carcinogenicity (Category 2) per GHS guidelines. Storage should adhere to OSHA standards: sealed containers in dry, cool environments (<4°C) to prevent deliquescence or hydration changes. Use fume hoods for handling, and employ PPE (gloves, lab coats, eye protection) to minimize exposure. Stability testing under varying humidity (e.g., 40–80% RH) is recommended to assess monohydrate integrity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Validated LC-MS/MS methods are optimal for detecting fluorouracil derivatives in plasma. A protocol involving protein precipitation with acetonitrile, chromatographic separation using a C18 column, and tandem mass spectrometry (MRM mode) achieves limits of quantification (LOQ) <10 ng/mL. Calibration curves for 5-Fluoro-6-hydroxyhydrouracil should account for potential interferences from metabolites like α-fluoro-β-alanine .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize reaction conditions for derivatizing this compound?
RSM enables systematic variation of independent variables (e.g., temperature, solvent ratio, catalyst concentration) to maximize yield and purity. A central composite design (CCD) with 3–5 levels per variable, followed by ANOVA analysis, identifies significant interactions. For example, mixing speed and time in high-shear processes can be optimized to reduce content uniformity variability (<5% RSD) in pharmaceutical blends, a strategy adaptable to fluorouracil synthesis .
Q. What computational methods predict the vibrational spectra of this compound, and how do they compare to experimental data?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets provides accurate predictions of IR and Raman spectra for monohydrates. Key vibrational modes (e.g., O-H stretching at 3200–3500 cm⁻¹, C-F bending at 600–800 cm⁻¹) should align with experimental data within ±10 cm⁻¹. Semiempirical methods (e.g., PM6) offer faster computation but lower accuracy in the hydroxyl region, making DFT preferable for structural validation .
Q. How do hydration states (monohydrate vs. anhydrous) affect the bioactivity and stability of 5-Fluoro-6-hydroxyhydrouracil?
Monohydrate forms exhibit enhanced solubility and thermal stability compared to anhydrous counterparts due to hydrogen-bonding networks. Raman spectroscopy coupled with Principal Component Analysis (PCA) can monitor polymorphic transitions (e.g., loss of water at >100°C). Bioactivity assays in vitro (e.g., IC₅₀ against colorectal cancer cell lines) should compare both forms, as hydration can alter membrane permeability and metabolic stability .
Q. What experimental strategies differentiate polymorphic forms of this compound?
X-ray diffraction (PXRD) identifies distinct crystal lattice patterns, while differential scanning calorimetry (DSC) detects thermal events (e.g., dehydration endotherms at 80–120°C). Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for confirming monohydrate stability under humid conditions. For real-time monitoring, Raman spectroscopy with PCA captures spectral shifts during hydration/dehydration cycles .
Methodological Notes
- Synthesis Validation : Confirm monohydrate formation via Karl Fischer titration (water content ~5.5–6.5%) and elemental analysis (C, H, N, F) .
- Safety Compliance : Adhere to OSHA HCS standards for carcinogen handling, including annual training and exposure monitoring .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectral or chromatographic peaks in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
